
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is an organic compound that features a phenol group substituted with diphenylphosphoryl and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
2,3,5,6-tetramethylphenol+diphenylphosphoryl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to phosphines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated tetramethylphenol derivatives.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of flame retardants and other materials with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Used in similar synthetic applications but has different reactivity due to the presence of the azide group.
Tetramethylphenol derivatives: Share the phenol core but differ in their substituents, leading to variations in reactivity and applications.
Phosphorylated phenols: Compounds with similar phosphoryl groups but different phenolic structures.
Uniqueness
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is unique due to the combination of the bulky diphenylphosphoryl group and the sterically hindered tetramethylphenol core
Propriétés
Numéro CAS |
66830-43-1 |
|---|---|
Formule moléculaire |
C22H23O2P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C22H23O2P/c1-15-17(3)22(18(4)16(2)21(15)23)25(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 |
Clé InChI |
VJWRDZFERXNFHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


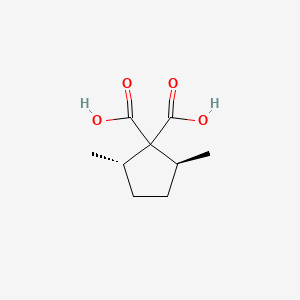
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
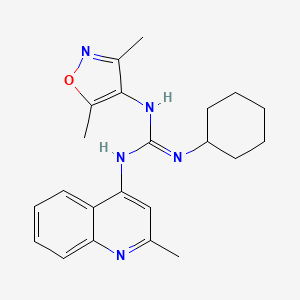
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
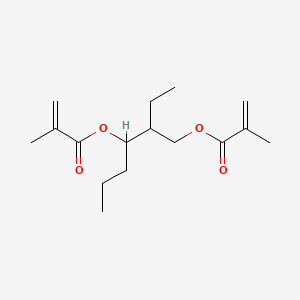

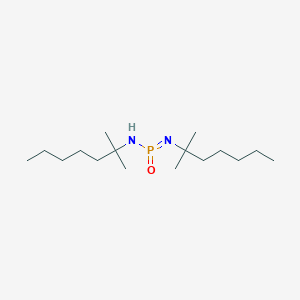
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
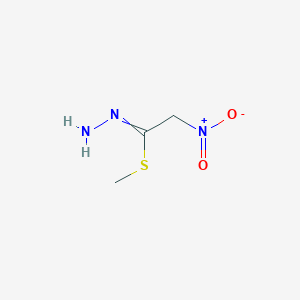


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
